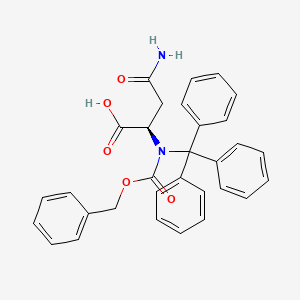

Z-D-Asn(Trt)-OH

CAS No.:

Cat. No.: VC13629005

Molecular Formula: C31H28N2O5

Molecular Weight: 508.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C31H28N2O5 |

|---|---|

| Molecular Weight | 508.6 g/mol |

| IUPAC Name | (2R)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid |

| Standard InChI | InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m1/s1 |

| Standard InChI Key | VARYHNBMKBNAJL-HHHXNRCGSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)COC(=O)N([C@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| SMILES | C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Nomenclature

Z-D-Asn(Trt)-OH, systematically named (2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-(tritylamino)butanoic acid, is characterized by two orthogonal protective groups . The Trt group () shields the side-chain amine, while the Cbz group () protects the α-amino group. The stereochemistry at the α-carbon is D-configuration, as indicated by the R designation in its IUPAC name .

The compound’s SMILES string, C1=CC=C(C=C1)COC(=O)N[C@H](CC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O, reflects its branched structure . Key computed properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 508.6 g/mol | PubChem |

| XLogP3-AA | 5 | PubChem |

| Hydrogen Bond Donors | 3 | PubChem |

| Rotatable Bond Count | 11 | PubChem |

| Solubility | Soluble in DMSO | GlpBio |

Spectroscopic and Crystallographic Data

Synthetic Methodologies and Protective Group Chemistry

Solid-Phase Peptide Synthesis (SPPS)

The Cbz group, while stable under SPPS conditions, requires hydrogenolysis for removal, limiting its use in peptides with reducible functionalities. Recent advances in "green" SPPS highlight alternatives to traditional solvents (e.g., dimethylformamide), though Z-D-Asn(Trt)-OH remains compatible with N-methylpyrrolidone (NMP) and dichloromethane (DCM) .

Comparative Analysis with Mtt-Protected Analogs

Replacing the Trt group with a 4-methyltrityl (Mtt) group in Z-D-Asn(Mtt)-OH increases solubility (522.6 g/mol) but reduces steric hindrance, altering peptide folding kinetics . For instance, Mtt deprotection occurs under milder acidic conditions (1% TFA in DCM), enabling selective side-chain modifications .

Applications in Antimicrobial Peptide Design

Toxicity and Activity Profiles

Diastereomers incorporating Z-D-Asn(Trt)-OH exhibit reduced hemolysis compared to all-L peptides. For example, ln69 (with D-Asn) shows a hemolytic threshold of 93 μM versus 27 μM for ln65, despite similar MIC values against Acinetobacter baumannii (0.5–2 μg/mL) . This suggests that Trt-mediated steric effects modulate membrane selectivity.

Future Directions and Research Gaps

Optimization of Deprotection Protocols

Recent work highlights dipropylamine as a non-toxic alternative to piperidine for Fmoc removal, suggesting similar innovations could streamline Trt deprotection . Computational modeling of Trt-carbocation interactions may further reduce by-product formation.

Expanding Biomedical Applications

The success of Trt-protected peptides in antimicrobial research warrants exploration in anticancer or immunomodulatory peptides. Structural studies leveraging cryo-EM or neutron diffraction could elucidate Trt’s role in membrane penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume